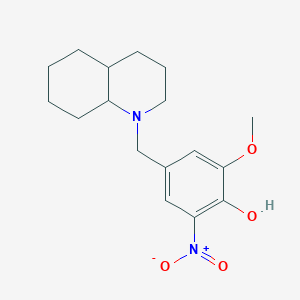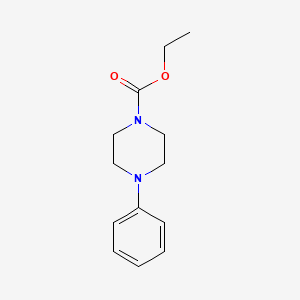![molecular formula C33H44O6 B5139503 Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-hexoxyphenyl) spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate typically involves the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 4-hexoxyphenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Substitution Reactions: Replacement of functional groups in the aromatic rings.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), organic solvents (e.g., dichloromethane, toluene).
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Hydrolysis: 4-hexoxyphenol and spiro[3.3]heptane-2,6-dicarboxylic acid.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Organic Chemistry: Utilized as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, depending on its application. In drug delivery, it may form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The spirocyclic structure provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: A precursor in the synthesis of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate.
Bis(4-methoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate: Similar structure but with methoxy groups instead of hexoxy groups.
Uniqueness
This compound is unique due to its hexoxy substituents, which provide increased hydrophobicity and potential for enhanced interaction with hydrophobic drugs or materials. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Eigenschaften
IUPAC Name |
bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O6/c1-3-5-7-9-19-36-27-11-15-29(16-12-27)38-31(34)25-21-33(22-25)23-26(24-33)32(35)39-30-17-13-28(14-18-30)37-20-10-8-6-4-2/h11-18,25-26H,3-10,19-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCFXBMXHCLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2CC3(C2)CC(C3)C(=O)OC4=CC=C(C=C4)OCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5139439.png)
![[2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone](/img/structure/B5139447.png)
![N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-2-pyrrolidin-1-ylethanamine](/img/structure/B5139476.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
![N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5139499.png)


![N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B5139530.png)
![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
